molecular formula C23H18FN5O4 B14119425 Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B14119425
M. Wt: 447.4 g/mol
InChI Key: SRSPORKNFWIXBT-UHFFFAOYSA-N
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Description

Methyl 2-[8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a dioxo-imidazo-purinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(4-fluorophenyl)acetic acid with methanol in the presence of hydrogen chloride in dioxane, followed by refluxing for 18 hours . The solution is then cooled and concentrated in vacuo to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Methyl 2-[8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, methyl, and dioxo-imidazo-purinyl groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C23H18FN5O4

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C23H18FN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-6-4-3-5-7-14)29(22(27)25-20)16-10-8-15(24)9-11-16/h3-12H,13H2,1-2H3

InChI Key

SRSPORKNFWIXBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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